
3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, chemistry, and industry. The presence of silicon atoms in the molecular structure imparts unique properties to the compound, making it a subject of interest for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane typically involves the reaction of organosilicon precursors with appropriate organic reagents. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and chromatography helps in obtaining the compound in its pure form.
化学反应分析
Types of Reactions
3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups such as halogens or alkyl groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Halogenating agents like chlorine or bromine; reactions may require the presence of a catalyst or specific reaction conditions such as UV light or heat.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
科学研究应用
3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings, which have applications in electronics, automotive, and construction industries.
作用机制
The mechanism of action of 3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane involves its interaction with specific molecular targets and pathways. The silicon atoms in the compound can form stable bonds with various functional groups, allowing it to participate in diverse chemical reactions. The compound’s unique structure enables it to interact with biological molecules, potentially affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Tetraethylmethane: A branched alkane with similar structural features but lacks the silicon and oxygen atoms present in 3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane.
Tetraethylsilane: Contains silicon atoms but differs in the overall molecular structure and properties.
Tetraethylgermanium: Similar to tetraethylsilane but with germanium atoms instead of silicon.
Uniqueness
This compound is unique due to the presence of both silicon and oxygen atoms in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
89984-46-3 |
|---|---|
分子式 |
C19H44O2Si2 |
分子量 |
360.7 g/mol |
IUPAC 名称 |
triethyl(7-triethylsilyloxyheptan-2-yloxy)silane |
InChI |
InChI=1S/C19H44O2Si2/c1-8-22(9-2,10-3)20-18-16-14-15-17-19(7)21-23(11-4,12-5)13-6/h19H,8-18H2,1-7H3 |
InChI 键 |
ZAWFXLWKHKPXIA-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OCCCCCC(C)O[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
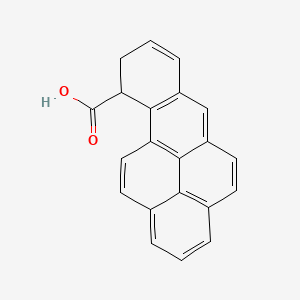
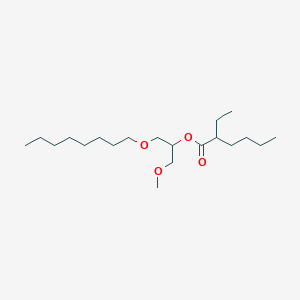
![N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14397814.png)
![6-Chloro-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14397817.png)
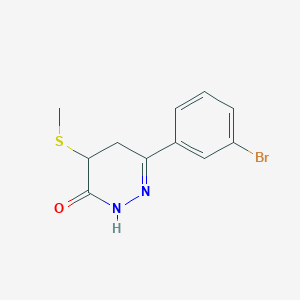

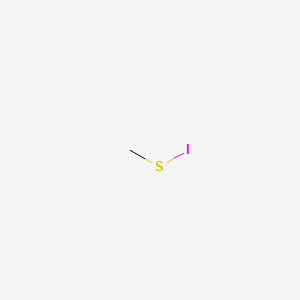
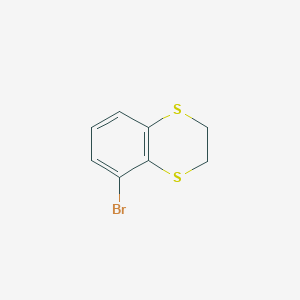
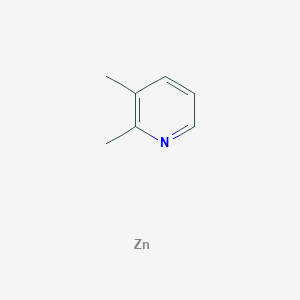
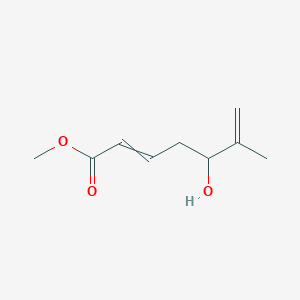
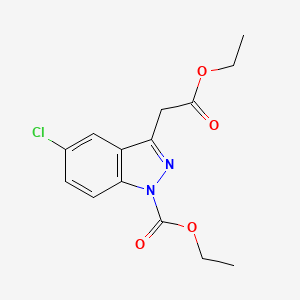
![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)
